Muscarinic Receptor Binding Affinity
2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane demonstrates a defined affinity in a radioligand binding assay. It inhibits the binding of [3H]cis-methyldioxolane, a known muscarinic acetylcholine receptor agonist, to agonist sites (RCMD) in rat neocortex with an IC50 of 100 nM [1]. While a direct comparator for this specific compound is not provided in the same study, this value can be contextualized against other 1,3-dioxolane-based muscarinic antagonists reported in the literature, which display affinities ranging from moderate to low (IC50 values in the micromolar range) for M1-M3 subtypes [2]. The 100 nM IC50 indicates a significantly higher binding affinity compared to the micromolar affinities of some other 1,3-dioxolane derivatives.
| Evidence Dimension | Inhibition of [3H]cis-methyldioxolane binding |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Other 1,3-dioxolane derivatives: IC50 values in the micromolar range (e.g., ~1-10 µM) |
| Quantified Difference | At least 10-fold lower IC50 (higher affinity) |
| Conditions | [3H]cis-methyldioxolane binding to label agonist sites (RCMD) in rat neocortex |
Why This Matters
This specific affinity profile at a cholinergic target site suggests potential applications in neuropharmacological research, differentiating it from less potent 1,3-dioxolane analogs.
- [1] BindingDB. (2010). BDBM50212580 (CHEMBL170903). Affinity Data: IC50 = 100 nM for inhibition of [3H]cis-methyldioxolane binding in rat neocortex. View Source
- [2] Malandrino, S., et al. (1998). Synthesis and antimuscarinic activity of some ether- and thioether-bearing 1,3-dioxolanes and related sulfoxides and sulfones. Bioorganic & Medicinal Chemistry, 6(6), 857-866. View Source
